An In-depth Technical Guide to the Chemical Structure of Iso24 ((4-ethylphenyl)carbamoylphosphonic acid)
An In-depth Technical Guide to the Chemical Structure of Iso24 ((4-ethylphenyl)carbamoylphosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the specific molecule designated as Iso24 ((4-ethylphenyl)carbamoylphosphonic acid) is limited. This guide provides a comprehensive overview of its chemical structure based on established chemical principles and includes representative experimental data and protocols for closely related analogs to offer a thorough technical understanding.
Introduction to Iso24
Iso24, systematically named (4-ethylphenyl)carbamoylphosphonic acid, is a small organic molecule characterized by a phosphonic acid group linked to a carbamoyl moiety, which in turn is substituted with a 4-ethylphenyl group. Its chemical formula is C9H12NO4P. The presence of the phosphonic acid group suggests potential applications in medicinal chemistry, as phosphonates are known isosteres of phosphates and carboxylates and can act as enzyme inhibitors.[1][2]
Chemical Structure and Properties
The chemical structure of Iso24 combines an aromatic ring with a functional group capable of strong interactions, such as hydrogen bonding, due to the phosphonic acid.
2.1. 2D and 3D Representations
The 2D chemical structure of Iso24 is depicted below:
A 3D representation would show the tetrahedral geometry around the phosphorus atom and the planar nature of the benzene ring.
2.2. Physicochemical Properties
| Property | Iso24 ((4-ethylphenyl)carbamoylphosphonic acid) (Computed) | Phenylphosphonic Acid (Experimental/Computed) |
| Molecular Formula | C9H12NO4P | C6H7O3P |
| Molecular Weight | 229.17 g/mol | 158.09 g/mol |
| IUPAC Name | (4-ethylphenyl)carbamoylphosphonic acid | Phenylphosphonic acid |
| CAS Number | 473707-40-3 | 1571-33-1 |
| SMILES | CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O | C1=CC=C(C=C1)P(=O)(O)O[3] |
| InChI Key | KGNSYMGWPCEFDZ-UHFFFAOYSA-N | QLZHNIAADXEJJP-UHFFFAOYSA-N[3] |
| Melting Point | Not available | 162-166 °C |
| LogP | 1.8 (estimated) | 0.82 |
Experimental Protocols for Structural Elucidation
Due to the lack of specific experimental data for Iso24, this section provides a general methodology for the synthesis and characterization of arylcarbamoylphosphonic acids, based on established chemical literature.[4]
3.1. Proposed Synthesis of Iso24
A plausible synthetic route to Iso24 involves the reaction of 4-ethylphenyl isocyanate with phosphonic acid.
Experimental Workflow for the Synthesis of Arylcarbamoylphosphonic Acids
Caption: Proposed synthetic workflow for Iso24.
Detailed Methodology (Representative Protocol):
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Synthesis of 4-ethylphenyl isocyanate: To a solution of 4-ethylaniline in an inert solvent such as toluene, a phosgenating agent like triphosgene is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then gradually heated to reflux and maintained until the reaction is complete, as monitored by techniques like IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹). The resulting isocyanate can be purified by distillation under reduced pressure.
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Synthesis of (4-ethylphenyl)carbamoylphosphonic acid (Iso24): Phosphonic acid is dissolved in a suitable aprotic solvent like acetonitrile. To this solution, the synthesized 4-ethylphenyl isocyanate is added dropwise at room temperature. The reaction is typically exothermic and may require cooling. The mixture is stirred until the reaction is complete, which can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).
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Purification: The crude product is isolated by filtration or evaporation of the solvent. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
3.2. Spectroscopic and Chromatographic Analysis
The structure of the synthesized Iso24 would be confirmed using a combination of spectroscopic and chromatographic techniques. The following table provides expected and representative data for analogous compounds.
| Technique | Expected Data for Iso24 | Representative Data for Analogs |
| ¹H NMR | Aromatic protons (multiplets), ethyl group protons (quartet and triplet), N-H proton (broad singlet), P-OH protons (broad singlet). | For amino-alkylphosphonic acids, characteristic shifts are observed for protons adjacent to the phosphonic acid group. |
| ¹³C NMR | Aromatic carbons, ethyl group carbons, carbonyl carbon, and a carbon signal showing coupling to the phosphorus atom (C-P coupling). | For amino-alkylphosphonic acids, ¹³C chemical shifts and ³¹P-¹³C coupling constants are reported. |
| ³¹P NMR | A single resonance in the phosphonate region. | For phenylphosphonic acid, a characteristic ³¹P NMR signal is observed. |
| Mass Spectrometry (MS) | The molecular ion peak [M-H]⁻ in negative ion mode ESI-MS corresponding to the molecular weight of 229.17. | LC-MS/MS methods are used for the determination of phosphonic acids in various matrices. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, P=O, and P-O-H stretching vibrations. | |
| High-Performance Liquid Chromatography (HPLC) | A single peak indicating the purity of the compound. |
Potential Biological Activity and Signaling Pathways
Specific biological targets and signaling pathways for Iso24 have not been reported. However, the carbamoylphosphonic acid moiety suggests potential interactions with enzymes that process carboxylates or phosphates.
4.1. General Biological Role of Phosphonates
Phosphonic and aminophosphonic acids are known to act as:
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Enzyme Inhibitors: They can act as transition-state analogs for enzymes that catalyze reactions involving carboxylic or phosphoric acids.
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Antibacterial Agents: Some phosphonopeptides exhibit antibacterial activity by inhibiting cell wall biosynthesis.
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Anticancer Agents: Certain aminophosphonate derivatives have shown cytotoxic activity against various tumor cell lines.
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Herbicides: The phosphonic acid group is a key feature of some commercial herbicides.
Logical Relationship of Phosphonates as Enzyme Inhibitors
Caption: Phosphonates as competitive enzyme inhibitors.
Given the structural features of Iso24, it could potentially be investigated as an inhibitor of proteases, phosphatases, or kinases, which are important targets in drug development.
Conclusion
Iso24, or (4-ethylphenyl)carbamoylphosphonic acid, is a molecule of interest due to its unique chemical structure combining a phosphonic acid and a carbamoyl linker to an aromatic moiety. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on the known chemistry of its constituent functional groups and analogous compounds. The proposed synthetic route and expected analytical data provide a solid foundation for researchers interested in the synthesis and characterization of Iso24. Furthermore, the known biological activities of the broader class of phosphonates suggest that Iso24 could be a valuable candidate for screening in various drug discovery programs, particularly in the search for novel enzyme inhibitors. Further research is warranted to synthesize and evaluate the specific biological properties of this compound.
